

bacterial quorum sensing mechanism

Pseudomonas aeruginosa

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Compound Focus: N-Butanoyl-DL-homoserine lactone

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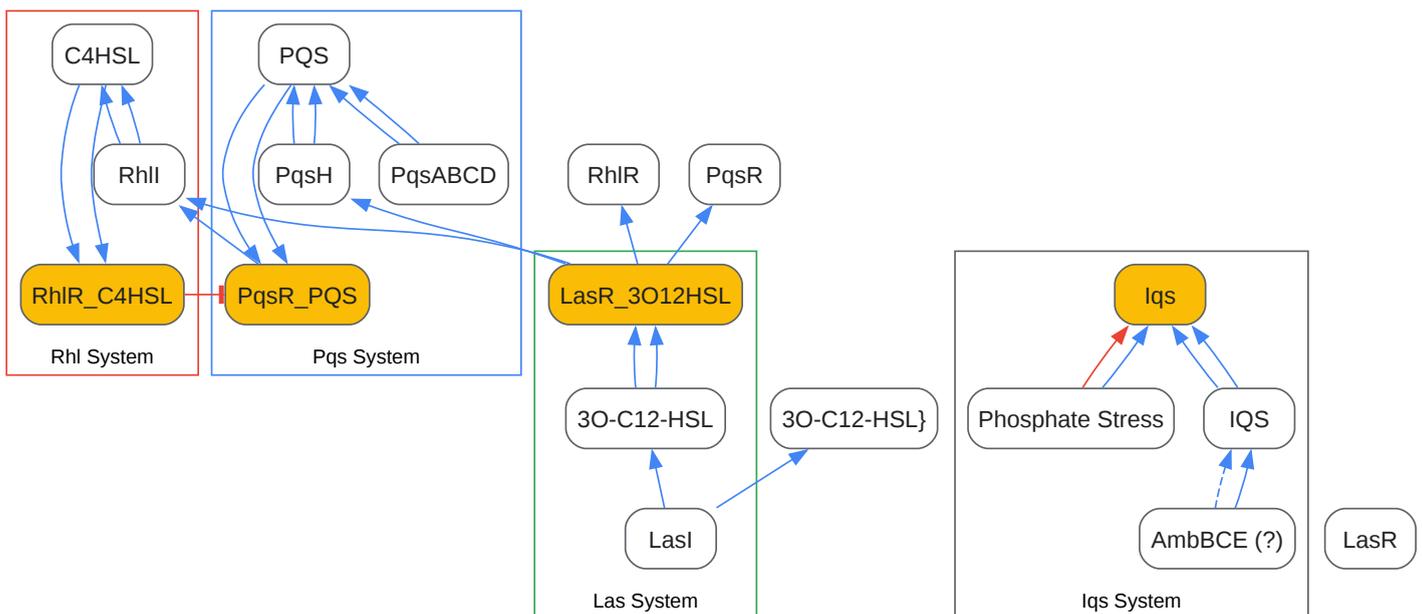
Core Quorum Sensing Circuitry in *P. aeruginosa*

The QS system in *P. aeruginosa* is a hierarchically arranged and interconnected network that allows the bacterium to coordinate virulence and biofilm formation in a cell-density-dependent manner. The table below summarizes the four key systems.

QS System	Autoinducer Synthase	Signaling Molecule (Autoinducer)	Receptor/Regulator	Key Regulatory Role & Output
Las [1] [2] [3]	LasI	N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) [1]	LasR	Top of hierarchy; activates <i>rhIR</i> , <i>pqsR</i> , and virulence genes (elastase, exotoxin A) [2].
Rhl [4] [1] [3]	RhII	N-butyryl-L-homoserine lactone (C4-HSL) [1]	RhIR	Regulates key virulence factors (pyocyanin, rhamnolipids); controlled by Las and Pqs systems [2] [3].

QS System	Autoinducer Synthase	Signaling Molecule (Autoinducer)	Receptor/Regulator	Key Regulatory Role & Output
Pqs [5] [1] [2]	PqsABCD, PqsH	Pseudomonas Quinolone Signal (PQS; 2-heptyl-3-hydroxy-4(1H)-quinolone) [5]	PqsR (MvfR)	Induces biofilm formation, virulence; enhances <i>rhII</i> expression [2].
Iqs (Integrated) [1]	AmbBCDE (debated) [1]	IQS (2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde) [1]	Unknown	Activated under phosphate stress; can bypass Las system to activate Pqs/Rhl [1].

The following diagram illustrates the hierarchical relationships and interactions between these four systems.



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*Hierarchical and regulatory relationships between the four QS systems in *P. aeruginosa*. Solid arrows indicate activation; the red blocked line indicates inhibition. The Iqs system biosynthesis pathway is still debated [1].*

A Novel Mechanism: PQS Manipulation of Host Ferroptosis

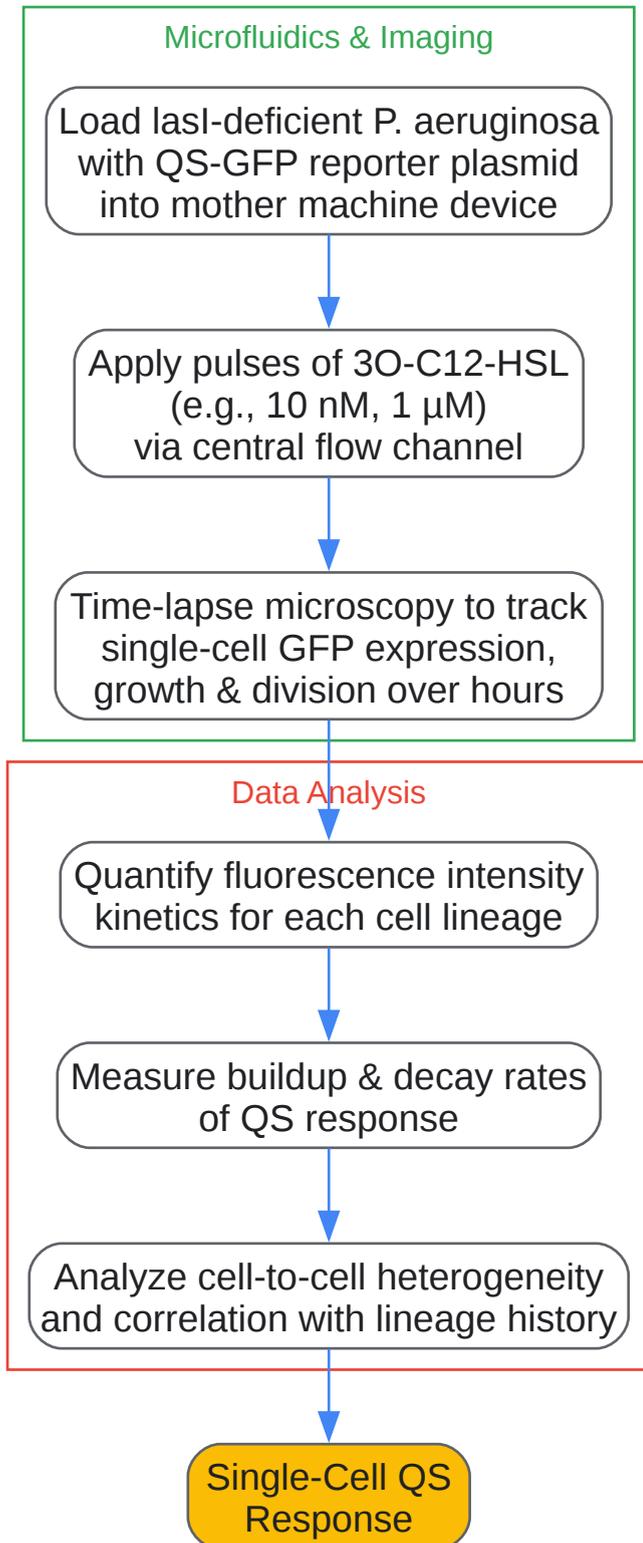
A groundbreaking 2025 study revealed that the PQS molecule does not just coordinate bacterial behavior but also directly manipulates a host cell death pathway known as ferroptosis in macrophages [5].

- **PQS Induces Ferroptosis:** The study showed that PQS promotes iron-dependent lipid peroxidation, a hallmark of ferroptosis, leading to macrophage cell death. This effect was rescued by the ferroptosis inhibitor Ferrostatin-1, but not by inhibitors of other cell death pathways [5].
- **Mechanistic Insight:** Using mass spectrometry-based cellular thermal shift assay (MS-CETSA), the researchers identified **carnosine-N-methyltransferase (CNMT)** as the direct intracellular target of PQS in macrophages [5].
- **The PQS-CNMT-TFR1 Pathway:** The proposed mechanism is that PQS binding increases the histidine methyltransferase activity of CNMT. This enzyme then catalyzes the methylation of the **transferrin receptor 1 (TFR1) at His35**. This methylation stabilizes TFR1, increasing iron import into the cell, which drives the Fenton reaction and lipid peroxidation, ultimately resulting in ferroptosis [5].

This discovery unveils a unique strategy where *P. aeruginosa* exploits host epigenetic machinery to enhance its virulence.

Advanced Experimental Models & Protocols

Researchers use a variety of sophisticated in vitro and in vivo models to study QS. The following workflow outlines a protocol for investigating single-cell QS heterogeneity.



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Workflow for analyzing single-cell QS kinetics in a microfluidic mother machine, revealing response heterogeneity and lineage correlations [6].

Other key experimental models include:

- **In Vivo Biofilm Monitoring with *C. elegans****: *The transparent nematode* **C. elegans* can be infected with fluorescent *P. aeruginosa* reporters. This allows for real-time, in vivo visualization of bacterial colonization and biofilm formation within host tissues, simultaneously monitoring host healthspan and survival [4].
- **Electrochemical Detection of PQS**: A 2022 study developed a sensitive and specific sensor using screen-printed electrodes modified with carbon nanotubes (CNT-SPE) for PQS detection. This method offers a rapid, decentralized alternative to HPLC/MS, with a linear range of **0.1 to 15 μM** and a detection limit of **50 nM**, suitable for analyzing spiked biological samples like urine and serum [7].

Therapeutic Targeting of Quorum Sensing

Given its central role in virulence, QS is a promising anti-virulence target. Strategies focus on Quorum Sensing Inhibitors (QSIs) to disarm the pathogen rather than kill it, potentially reducing selective pressure for resistance [2] [3].

- **Sources of QSIs**: Inhibitors can be natural (e.g., plant compounds, microbial metabolites) or synthetic (e.g., analogues of signal molecules, repurposed drugs) [3].
- **High-Throughput Drug Repurposing**: A 2025 computational study screened recently FDA-approved drugs and identified **brexanolone** and **oteseconazole** as potential LasR inhibitors through molecular docking and dynamics simulations [8].
- **Multi-Target Approaches**: Due to the interconnectedness of QS circuits, a major future direction is developing multi-target QSIs or combination therapies that disrupt multiple systems simultaneously for greater efficacy [3].

The table below summarizes key experimental and therapeutic compounds discussed in the research.

Compound / Molecule	Type / Class	Target / Activity	Key Finding / Application
PQS [5]	Quinolone Signal	Host CNMT / Macrophage Ferroptosis	Induces ferroptosis via CNMT-TFR1 methylation pathway; IC ₅₀ in macrophages: 14.98 $\mu\text{g/mL}$ [5].

Compound / Molecule	Type / Class	Target / Activity	Key Finding / Application
Ferrostatin-1 [5]	Ferroptosis Inhibitor	Lipid Peroxidation	Rescues PQS-induced macrophage cell death, confirming ferroptosis as the death mechanism [5].
Brexanolone [8]	FDA-approved Neurosteroid	Potential LasR Inhibitor (in silico)	Identified as a top repurposing candidate; forms stable complex with LasR in molecular dynamics simulations [8].
Oteseconazole [8]	FDA-approved Antifungal	Potential LasR Inhibitor (in silico)	Shows favorable binding energy and interactions with LasR active site residues like TYR-47 [8].
PL-18 [9]	Piperlongumine Derivative	QS and Biofilm Inhibitor	A di-hydroxy derivative shown to attenuate <i>P. aeruginosa</i> QS and biofilm formation [9].

I hope this comprehensive technical guide provides a solid foundation for your research or drug development efforts. The field is rapidly advancing, particularly in understanding host-pathogen interactions and translating QS inhibition into viable therapies.

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References

1. Analysing the integrated quorum sensing (iqs) system and ... [frontiersin.org]
2. Multidrug-resistant bacteria quorum-sensing inhibitors [sciencedirect.com]
3. Anti-QS Strategies Against Pseudomonas aeruginosa ... [mdpi.com]
4. New tools to monitor Pseudomonas aeruginosa infection ... [frontiersin.org]

5. A Pseudomonas aeruginosa quorum-sensing metabolite ... [nature.com]
6. Single-cell level LasR-mediated quorum sensing response ... [nature.com]
7. Highly Sensitive Detection of PQS Quorum Sensing in ... [pmc.ncbi.nlm.nih.gov]
8. Unveiling the potential of recently FDA-approved drugs as ... [pubmed.ncbi.nlm.nih.gov]
9. Pseudomonas aeruginosa quorum sensing and biofilm ... [sciencedirect.com]

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